N,N'-Di-t-BOC-3-(Trifluoromethyl)-1,8-Diazaspiro[4.5]decane

Lipophilicity Matched molecular pair Drug-likeness

Medicinal chemists seeking a spirocyclic diamine with elevated lipophilicity for CNS penetration often face a gap in available building blocks. This di-Boc-1,8-diazaspiro[4.5]decane with a 3-CF3 substituent directly addresses that need. • ΔlogP +1.0-1.5 over 3-CH3 analog, enhancing BBB penetration. • Sequential orthogonal Boc deprotection enables diversity-oriented synthesis. • Validated scaffold for cystinuria inhibitors (120-fold potency vs. CDME). • 1,8-regioisomer with defined N-vector geometry for piperazine bioisostere replacement. Supplied at ≥95% purity, ready for parallel chemistry workflows.

Molecular Formula C19H31F3N2O4
Molecular Weight 408.5 g/mol
Cat. No. B12043926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N'-Di-t-BOC-3-(Trifluoromethyl)-1,8-Diazaspiro[4.5]decane
Molecular FormulaC19H31F3N2O4
Molecular Weight408.5 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2(CC1)CC(CN2C(=O)OC(C)(C)C)C(F)(F)F
InChIInChI=1S/C19H31F3N2O4/c1-16(2,3)27-14(25)23-9-7-18(8-10-23)11-13(19(20,21)22)12-24(18)15(26)28-17(4,5)6/h13H,7-12H2,1-6H3
InChIKeyJYEHSLBGFOUCEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N'-Di-t-BOC-3-(Trifluoromethyl)-1,8-Diazaspiro[4.5]decane: Identity & Procurement


N,N'-Di-t-BOC-3-(Trifluoromethyl)-1,8-Diazaspiro[4.5]decane (CAS 1427173-52-1) is a doubly Boc-protected spirocyclic diamine building block with molecular formula C₁₉H₃₁F₃N₂O₄ and molecular weight 408.5 g/mol . The compound belongs to the 1,8-diazaspiro[4.5]decane class, featuring a [4.5]-spiro junction that fuses a pyrrolidine ring (N1 position) with a piperidine ring (N8 position) [1]. Both endocyclic nitrogens carry tert-butoxycarbonyl (Boc) protecting groups, and a trifluoromethyl (–CF₃) substituent is installed at the 3-position of the pyrrolidine ring . This specific substitution pattern places the CF₃ group on the saturated five-membered ring of a 1,8-diazaspiro framework, distinguishing it from the more common 2,8- and 2,7-diazaspiro regioisomers, as well as from aryl-trifluoromethyl spiro variants where the CF₃ resides on an appended aromatic ring rather than on the spirocyclic core itself.

Why Close Analogs Cannot Substitute


In spirocyclic diamine building block procurement, three structural variables—regioisomerism (1,8- vs. 2,8- vs. 2,7-diazaspiro), N-protection status (mono-Boc vs. di-Boc), and 3-position substitution (CF₃ vs. CH₃ vs. H)—each independently control the compound's synthetic utility, physicochemical trajectory, and downstream biological performance. The 1,8-diazaspiro[4.5]decane scaffold imposes a defined nitrogen-vector geometry that is fundamentally distinct from the 2,8- and 2,7-regioisomers, leading to divergent exit vectors in library design [1]. Replacing the 3-CF₃ group with a methyl substituent lowers lipophilicity (ΔlogP ≈ 1.0–1.5 units in matched molecular pair analyses [2]), directly impacting membrane permeability, metabolic stability, and off-target binding profiles of downstream products. Substituting the di-Boc arrangement with a mono-Boc analog removes the capacity for sequential orthogonal deprotection, constraining the accessible chemical space in parallel synthesis workflows. These variables are non-interchangeable; selecting an incorrect regioisomer or protection state cannot be compensated for by downstream chemistry adjustments.

Quantitative Differentiation vs. Analogs


Lipophilicity Advantage of 3-CF₃ over 3-CH₃

In matched molecular pair analyses of fluorinated scaffolds, the CF₃ → CH₃ exchange consistently produces a substantial reduction in logP. Jeffries et al. (2018) demonstrated across fluorinated alkanol models and drug-candidate analogues that replacing a CF₃ group with a methyl group leads to a drastic reduction in lipophilicity, with measured ΔlogP values of approximately 1.0–1.5 units depending on the scaffold context [1]. Applied to the target compound versus its 3-methyl analog (N-t-BOC-3-methyl-1,8-diazaspiro[4.5]decane, CAS 1934962-15-8), this class-level inference predicts that the target compound will exhibit significantly higher logP, translating to enhanced membrane permeability and potentially superior metabolic stability—properties critical for CNS-targeting and intracellular-target programs [2]. This differentiation is particularly relevant because the CF₃ group is installed directly on the spirocyclic core (3-position of the pyrrolidine ring) rather than on a peripheral aromatic appendage, meaning the lipophilicity gain is structurally integral rather than modular.

Lipophilicity Matched molecular pair Drug-likeness

Regioisomer Geometry: 1,8- vs. 2,8- and 2,7-Diazaspiro

The 1,8-diazaspiro[4.5]decane scaffold incorporates one nitrogen in the pyrrolidine ring (N1) and one in the piperidine ring (N8), producing an asymmetric diamine architecture with distinct nitrogen pKa values and spatial trajectories [1]. This contrasts with the 2,8-diazaspiro[4.5]decane regioisomer (where N2 resides at a different position in the pyrrolidine ring, as in CAS 2102411-24-3) and the 2,7-diazaspiro[4.5]decane system, each of which projects nitrogen substituents along different vectors. In the context of piperazine bioisostere replacement, the 1,8-regioisomer provides a specific N–N distance and dihedral angle that the 2,8- and 2,7-isomers cannot replicate [2]. This regioisomeric specificity has direct consequences for target engagement: the 1,8-diazaspiro[4.5]decane scaffold has been validated in l-cystine crystallization inhibitors where the bis(1,8-diazaspiro[4.5]decane) derivative (LH1753) exhibited approximately 120-fold greater potency than l-cystine dimethyl ester (CDME) and 2-fold greater potency than the N-methylpiperazine analog (LH708) [3]. While LH1753 is a downstream product rather than the building block itself, this validation confirms that the 1,8-regioisomeric scaffold—once elaborated—can deliver substantial potency gains over alternative diamine scaffolds.

Regioisomerism Scaffold geometry Exit vector Bioisostere

Di-Boc Strategy: Sequential Orthogonal Deprotection

The target compound features Boc protection on both endocyclic nitrogen atoms (N1-pyrrolidine and N8-piperidine), enabling sequential orthogonal deprotection workflows that are inaccessible with mono-Boc analogs such as tert-butyl 1-(trifluoromethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate (CAS 1250998-75-4, MW 308.34) or N-t-BOC-3-methyl-1,8-diazaspiro[4.5]decane (CAS 1934962-15-8, MW 254.37) . The two Boc groups can be removed under identical conditions (e.g., TFA/CH₂Cl₂) for simultaneous deprotection, or differentiated through chemoselective protocols where the electronic and steric differences between N1 (pyrrolidine, more nucleophilic) and N8 (piperidine, less hindered) permit sequential unmasking [1]. This capability is critical for generating differentially N-substituted spirodiamine libraries: the first deprotection event allows selective functionalization of one amine, followed by the second deprotection and subsequent derivatization, yielding products that cannot be accessed from mono-Boc starting materials without additional protection/deprotection steps. The di-Boc arrangement also increases molecular weight (ΔMW ≈ +100 Da vs. mono-Boc CF₃ analog; 408.5 vs. 308.3 g/mol), which alters solubility and handling characteristics .

Protecting group strategy Orthogonal deprotection Library synthesis Parallel chemistry

Aliphatic CF₃ Substitution vs. Aryl-CF₃

Unlike the more commonly encountered spirocyclic compounds where the CF₃ group is attached to an aromatic ring system (e.g., 3,5-bis(trifluoromethyl)phenyl substituents in NK₁ antagonists such as rolapitant [1]), the target compound carries the CF₃ group directly on the saturated pyrrolidine ring at the 3-position. This aliphatic CF₃ placement imparts distinct physicochemical and metabolic properties: the strong electron-withdrawing effect of CF₃ lowers the pKa of the adjacent N1-amine (when deprotected) by approximately 1.5–2.0 log units compared to the non-fluorinated analog [2], reducing basicity and altering protonation state at physiological pH; the C–CF₃ bond is metabolically resistant to oxidative degradation pathways that commonly affect C–H and C–CH₃ bonds [3]; and the steric bulk of CF₃ (van der Waals volume ≈ 39.8 ų, comparable to an isopropyl group) introduces conformational constraints that can pre-organize the scaffold for target binding [3]. These features are absent in the 3-H or 3-CH₃ analogs and in aryl-CF₃ spiro compounds where the CF₃ group is electronically decoupled from the spirocyclic amine core.

Aliphatic CF₃ Metabolic stability Conformational effect Fluorine chemistry

Direct-Use Purity for Parallel Synthesis

The target compound is commercially available at purity levels of ≥95% (CymitQuimica, Apollo Scientific) and 98% (Leyan) , as determined by HPLC and/or NMR analysis. This purity range is sufficient for direct use in parallel synthesis and library production without additional purification steps, reducing workflow time and material loss. In comparison, the closely related mono-Boc analog tert-butyl 1-(trifluoromethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate (CAS 1250998-75-4) is typically offered at 97% purity , while the di-Boc-2,8-regioisomer (CAS 2102411-24-3) is available at 95% . The consistent availability of the target compound at ≥95% purity across multiple independent vendors (Apollo Scientific, CymitQuimica, Leyan, Chemsrc) provides procurement redundancy and competitive pricing, whereas the more specialized mono-Boc CF₃ analogs are carried by fewer suppliers, potentially introducing supply chain risk .

Purity specification Quality control Procurement standard Library synthesis

Scalable Synthesis via 5-endo Cyclization

The 1,8-diazaspiro[4.5]decane scaffold has validated synthetic accessibility via a bromine-mediated 5-endo cyclization of 4-aminobutene intermediates under acidic conditions, a method demonstrated by Jenkins et al. (2009) to deliver ready-to-use building blocks on a 5–20 g scale [1]. This route provides efficient access to the spirocyclic core with reliable yields (75–82% for key intermediate steps) and high purity after workup [1]. The commercial availability of the target compound as a pre-formed, doubly protected building block eliminates the need for end-users to execute this multi-step cyclization sequence, which requires careful control of reaction conditions to avoid rearrangement side products common to spirodiamine syntheses [2]. In contrast, mono-Boc and regioisomeric variants often require additional synthetic steps (selective protection/deprotection, separation of regioisomeric mixtures) that reduce overall throughput and increase cost per gram of final elaborated product.

Scalable synthesis 5-endo cyclization Gram-scale Building block accessibility

Optimal Applications & Procurement


CNS Lead Optimization: Brain Penetration & Stability

When a medicinal chemistry program requires a spirocyclic diamine scaffold with elevated lipophilicity for blood-brain barrier penetration, the 3-CF₃ substituent on the target compound provides an estimated ΔlogP of +1.0–1.5 over the 3-CH₃ analog, as supported by CF₃/CH₃ matched molecular pair data [1]. The aliphatic CF₃ placement on the pyrrolidine ring—rather than on a peripheral aryl group—further ensures that the lipophilicity gain is structurally integral and metabolically robust, directly benefiting CNS exposure in downstream candidates. The 1,8-diazaspiro[4.5]decane scaffold has additionally been validated in orally bioavailable CNS-active compounds, supporting its suitability for neuroscience programs [2].

Parallel Library Synthesis: Sequential N-Functionalization

The di-Boc protection strategy of the target compound enables sequential orthogonal deprotection of the two chemically distinct amines (N1-pyrrolidine and N8-piperidine), a capability not available from mono-Boc analogs such as CAS 1250998-75-4 . This is critical for diversity-oriented synthesis (DOS) campaigns aiming to generate differentially N-substituted spirodiamine libraries: the first Boc group can be removed selectively, the liberated amine functionalized (e.g., amide coupling, reductive amination, sulfonylation), and the second Boc then cleaved for subsequent diversification. Using the di-Boc building block eliminates one full protection/deprotection cycle from the library synthesis workflow [3].

Cystinuria Inhibition via 1,8-Diazaspiro Pharmacophore

For programs targeting l-cystine crystallization inhibition—a therapeutic strategy for cystinuria—the 1,8-diazaspiro[4.5]decane scaffold has demonstrated a 120-fold potency advantage over CDME and a 2-fold advantage over N-methylpiperazine analogs when elaborated into the bis(1,8-diazaspiro[4.5]decane) derivative LH1753 [2]. The target compound serves as the direct synthetic precursor to such inhibitors after Boc deprotection and coupling, making it the scaffold of choice for cystinuria-focused medicinal chemistry rather than investing in 2,8- or 2,7-diazaspiro regioisomers that lack this validated potency trajectory [2].

Piperazine Bioisostere for Kinase/GPCR Inhibitors

When a lead series contains a piperazine moiety that requires replacement with a conformationally constrained, three-dimensional bioisostere—a common strategy to improve selectivity and reduce off-target activity—the 1,8-diazaspiro[4.5]decane core offers a defined N–N distance and exit vector geometry that closely mimics certain piperazine conformations while introducing sp³-rich character [4]. The CF₃ group at the 3-position provides an additional handle for modulating physicochemical properties without altering the core scaffold geometry, allowing multiparameter optimization within a single chemical series. The target compound, as a di-Boc protected form, is directly compatible with standard parallel chemistry workflows for rapid SAR exploration [3].

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